Comparative Kinetic Analysis of Glutathionylspermidine Synthetase from Crithidia fasciculata Reveals Distinct Substrate Affinities
Glutathionylspermidine synthetase (CfGspS) from Crithidia fasciculata displays a rapid equilibrium random ter-ter kinetic mechanism with distinct kinetic constants for its substrates. The K values for glutathione (GSH), spermidine (Spd), and ATP are 609 µM, 157 µM, and 215 µM, respectively [1]. This contrasts with the E. coli Gsp synthetase, which exhibits different kinetic parameters and a bifunctional nature [2].
| Evidence Dimension | Kinetic constants (K) for substrates of glutathionylspermidine synthetase |
|---|---|
| Target Compound Data | K(GSH) = 609 µM, K(Spd) = 157 µM, K(ATP) = 215 µM |
| Comparator Or Baseline | E. coli Gsp synthetase (no direct comparative data in this study, but known to be bifunctional with different substrate affinities) |
| Quantified Difference | Not directly quantified in this study, but enzyme source and kinetic mechanism differ |
| Conditions | In vitro enzyme assay with purified CfGspS |
Why This Matters
Understanding the specific kinetic constants for CfGspS is crucial for designing in vitro assays and for comparing enzyme behavior across species, which is essential for drug discovery targeting trypanosomatid parasites.
- [1] Oza SL, Chen S, Wyllie S, Coward JK, Fairlamb AH. ATP-dependent ligases in trypanothione biosynthesis--kinetics of catalysis and inhibition by phosphinic acid pseudopeptides. FEBS J. 2008;275(21):5408-5421. View Source
- [2] Bollinger JM Jr, Kwon DS, Huisman GW, Kolter R, Walsh CT. Glutathionylspermidine metabolism in Escherichia coli. Purification, cloning, overproduction, and characterization of a bifunctional glutathionylspermidine synthetase/amidase. J Biol Chem. 1995;270(23):14031-14041. View Source
